2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[34]octane-8-carboxylic acid is a spirocyclic compound characterized by its unique structural features, which include a spiro junction and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable diamine and a diester or diketone precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Oxidation: The ketone functionality at the 7-position can be introduced through an oxidation reaction, often using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the nitrogen atoms.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo further oxidation to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Boc Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Pyridinium chlorochromate in dichloromethane.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields the free amine.
Alcohol: Reduction of the ketone group yields the corresponding alcohol.
Oxidized Derivatives: Further oxidation can yield carboxylic acids or other oxidized products.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid serves as a versatile building block for the construction of complex spirocyclic structures. Its unique framework allows for the exploration of new chemical space, which is valuable in the development of novel compounds with potential biological activity.
Biology and Medicine
This compound is of interest in medicinal chemistry for the design of new therapeutic agents. Its spirocyclic structure can impart desirable pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug discovery. It has been investigated for its potential use in the development of enzyme inhibitors, receptor modulators, and other bioactive molecules.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism by which 2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, forming a stable complex that prevents substrate binding and catalysis. The spirocyclic structure can enhance binding affinity and selectivity by providing a rigid and well-defined three-dimensional shape.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-Butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid
- 6-Benzyl-2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid
Uniqueness
Compared to similar compounds, 2-(tert-Butoxycarbonyl)-7-oxo-2,6-diazaspiro[3.4]octane-8-carboxylic acid is unique due to the presence of both the Boc protecting group and the ketone functionality. This combination allows for selective reactions at different sites of the molecule, providing greater flexibility in synthetic modifications. Additionally, the spirocyclic core imparts a distinct three-dimensional structure that can enhance biological activity and specificity.
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonyl]-6-oxo-2,7-diazaspiro[3.4]octane-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O5/c1-11(2,3)19-10(18)14-5-12(6-14)4-13-8(15)7(12)9(16)17/h7H,4-6H2,1-3H3,(H,13,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIOOIFOLHUMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CNC(=O)C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.